N-Chloroacetylglycine

Descripción general

Descripción

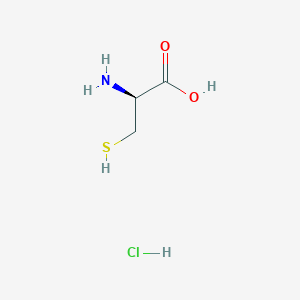

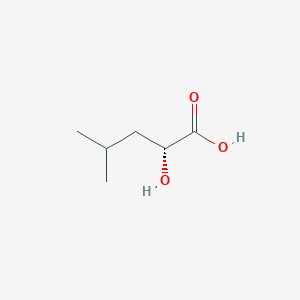

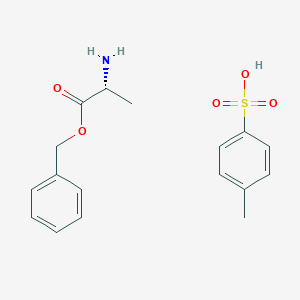

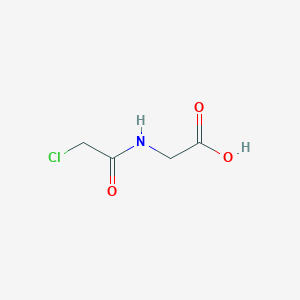

N-Chloroacetylglycine is a chemical compound with the linear formula C4H6ClNO3 and a molecular weight of 151.55 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4H6ClNO3 . The molecular weight of this compound is 151.55 .Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular formula is C4H6ClNO3 and it has a molecular weight of 151.55 .Aplicaciones Científicas De Investigación

Peptide Sequencing

N-Chloroacetylglycine's relevance in scientific research primarily includes its application in peptide sequencing. For instance, α-chloroacetyl group, closely related to this compound, is used for conditional N-terminal capping of peptides. This process is vital for N-terminal Edman peptide sequencing as it offers stability over a broad pH range and can be converted to glycine for sequencing purposes (Shogren-Knaak et al., 2000).

Neuroprotective Effects

In the field of neuroscience, derivatives of this compound, such as N-phenylacetyl-L-prolylglycine, have been studied for their neuroprotective effects. Research has demonstrated that these compounds can influence morphofunctional parameters of neurons and reduce neuroapoptosis, particularly in conditions mimicking multiple sclerosis (Burlaka et al., 2021).

Lipoamino Acid Research

Another important application is in the study of lipoamino acids, such as N-arachidonylglycine, a conjugate of arachidonic acid and glycine. This compound and its variants are significant in mammalian biology, serving as signaling molecules and having roles in pain regulation (Huang et al., 2001).

Water Treatment

In environmental science, derivatives of this compound are used in water treatment. For instance, Glycylglycine (a derivative) is used in polyamide reverse osmosis membranes for chlorine resistance. It acts as a sacrificial layer against chlorine attacks, which is crucial for sustainable water desalination (Huang et al., 2017).

Medical Diagnostics

This compound and its derivatives have also been explored in medical diagnostics. For example, research on quantum dots for live cells and in vivo imaging involves the use of these compounds for enhancing the effectiveness of diagnostic procedures (Michalet et al., 2005).

Water Contamination Analysis

In the analysis of water contaminants, N-Chlorinated dipeptides, closely related to this compound, have been identified as byproducts in chlorinated drinking water. This discovery is crucial for understanding and mitigating the effects of water treatment chemicals on health (Huang et al., 2017).

Safety and Hazards

N-Chloroacetylglycine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should also be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

Propiedades

IUPAC Name |

2-[(2-chloroacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDTUYIGYMNERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283545 | |

| Record name | N-Chloroacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6319-96-6 | |

| Record name | 6319-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Chloroacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

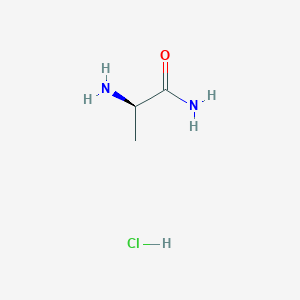

Q1: What is the main chemical transformation explored in this research paper?

A1: The research investigates the reaction of N-Chloroacetylglycine ethyl ester with various hydrazines. [] This reaction leads to the formation of piperazine-2,5-dione derivatives, which are cyclic compounds with potential biological activities. The study explores how different substituents on the hydrazine molecule influence the reaction outcome and the properties of the resulting piperazine-2,5-diones.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.